![molecular formula C44H54Br2N2 B14308207 1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide CAS No. 116341-03-8](/img/structure/B14308207.png)
1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrene moiety, a bipyridinium core, and a long dodecyl chain, making it an interesting subject for research in materials science, chemistry, and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide typically involves multiple steps, including the functionalization of pyrene, the formation of the bipyridinium core, and the attachment of the dodecyl chain. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of pyrene-quinone derivatives.
Reduction: The bipyridinium core can be reduced to form bipyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridinium core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyrene-quinone derivatives.
Reduction: Bipyridine derivatives.
Substitution: Various substituted bipyridinium compounds.
Applications De Recherche Scientifique
1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide is primarily influenced by its structural components:
Pyrene Moiety: Acts as a fluorescent probe, allowing for the detection and imaging of biological molecules.
Bipyridinium Core: Can interact with various molecular targets, including DNA and proteins, through electrostatic and π-π interactions.
Dodecyl Chain: Enhances the compound’s solubility in organic solvents and its ability to interact with lipid membranes.
Comparaison Avec Des Composés Similaires
1-Dodecyl-1’-[6-(pyren-1-yl)hexyl]-4,4’-bipyridin-1-ium dibromide can be compared to other similar compounds, such as:
N-dodecyl-3,6-di(pyren-1-yl)carbazole: Similar in having a pyrene moiety and a long alkyl chain but differs in the core structure, which is carbazole instead of bipyridinium.
N-dodecyl-1,3,6-tri(pyren-1-yl)carbazole: Contains multiple pyrene units and a carbazole core, offering different electronic and photophysical properties.
N-dodecyl-1,3,6,8-tetra(pyren-1-yl)carbazole: Features four pyrene units and a carbazole core, providing enhanced fluorescence and stability.
Propriétés
Numéro CAS |
116341-03-8 |
|---|---|
Formule moléculaire |
C44H54Br2N2 |
Poids moléculaire |
770.7 g/mol |
Nom IUPAC |
1-dodecyl-4-[1-(6-pyren-1-ylhexyl)pyridin-1-ium-4-yl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C44H54N2.2BrH/c1-2-3-4-5-6-7-8-9-11-14-30-45-32-26-36(27-33-45)37-28-34-46(35-29-37)31-15-12-10-13-17-38-20-21-41-23-22-39-18-16-19-40-24-25-42(38)44(41)43(39)40;;/h16,18-29,32-35H,2-15,17,30-31H2,1H3;2*1H/q+2;;/p-2 |
Clé InChI |
PINWBRMPQXVZPP-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


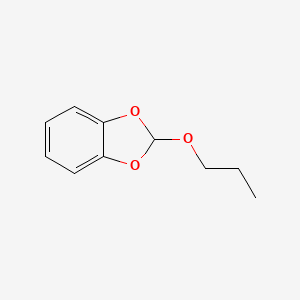
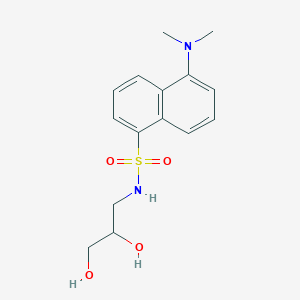
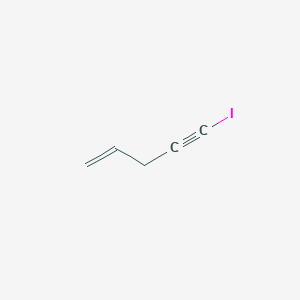
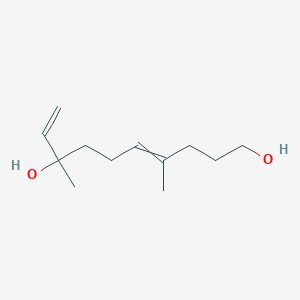
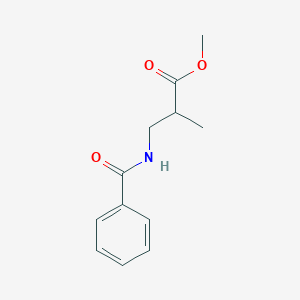
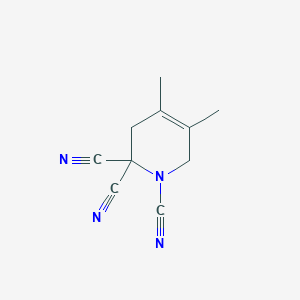
![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
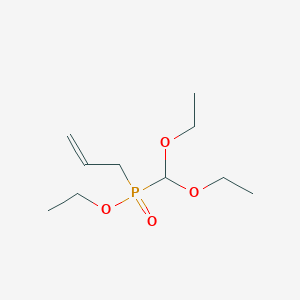
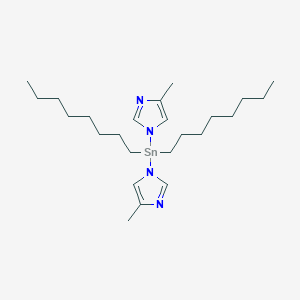
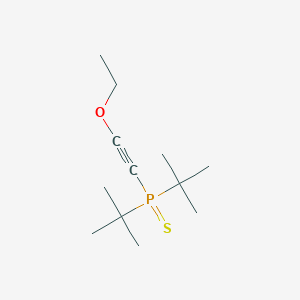

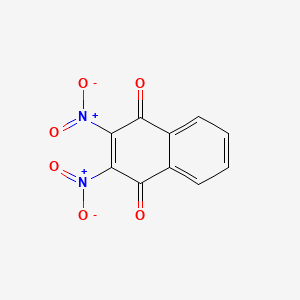

![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
